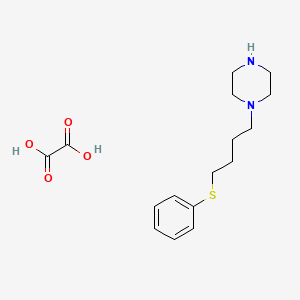![molecular formula C23H16ClN5O2 B6005309 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a chemical compound with a complex structure, combining elements of benzamide, pyrazolo, and pyrimidin
準備方法
Synthetic Routes
The synthesis of this compound involves a multi-step reaction process. Initially, the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core is achieved through the cyclization of appropriate intermediates. This is followed by the introduction of the 2-chloro and 2-methyl groups via substitution reactions. The final step involves the attachment of the benzamide group under controlled reaction conditions, typically using catalytic agents to ensure specificity.
Industrial Production Methods
Industrial production of 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is scaled up from laboratory synthesis. This involves optimization of reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow reactors and high-throughput screening to refine the reaction parameters.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This can occur at the phenyl ring or the pyrazolo ring, typically using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl groups present in the molecule can be reduced using agents like sodium borohydride.
Substitution: The chloro and methyl groups can be substituted through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents like sulfuric acid, hydrazine, and phosphorus oxychloride are frequently employed in these reactions. Conditions such as elevated temperatures and specific pH levels are meticulously controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions can range from simple derivatives with altered functional groups to more complex molecular frameworks depending on the conditions and reagents used.
科学的研究の応用
This compound is used in a wide array of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: Researchers investigate its potential as a ligand in enzyme binding studies.
Medicine: There's ongoing research into its potential as a therapeutic agent, especially in oncology and anti-inflammatory studies.
Industry: Utilized in the development of advanced materials due to its stability and structural complexity.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. It modulates biological pathways by binding to active sites, thereby altering the function or activity of these targets. Detailed studies reveal its role in inhibiting particular kinases involved in disease progression.
類似化合物との比較
Uniqueness
Compared to its structural analogs, 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity profiles.
Similar Compounds
Similar compounds include:
2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-8(7H)-yl)benzamide
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
These analogs share core structural elements but differ in their substitution patterns, leading to variations in their chemical behavior and applications.
That’s the rundown. Anything else you’d like to delve into?
特性
IUPAC Name |
2-chloro-N-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-20(15-7-3-2-4-8-15)21-25-13-17-19(29(21)26-14)11-12-28(23(17)31)27-22(30)16-9-5-6-10-18(16)24/h2-13H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMRNBIDMUXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B6005233.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)
![1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B6005253.png)
![1-Cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B6005261.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B6005273.png)
![1-(4-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6005274.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![N-(4-methoxyphenyl)-2-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6005301.png)

![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine](/img/structure/B6005332.png)
